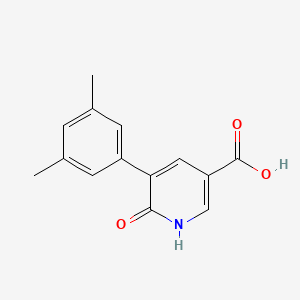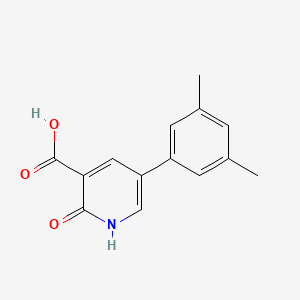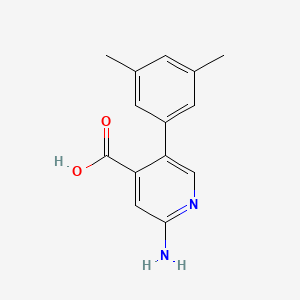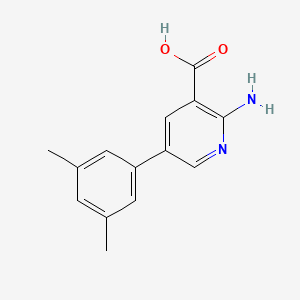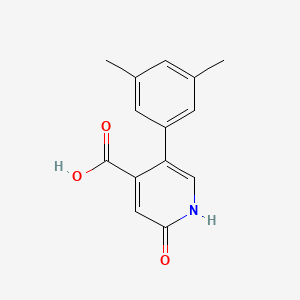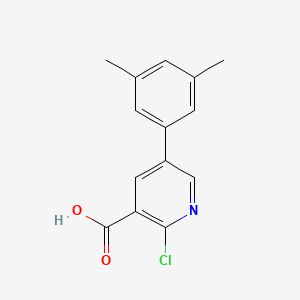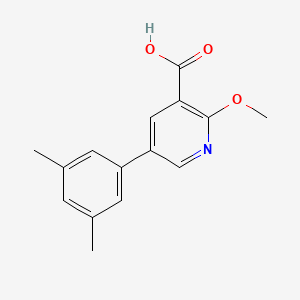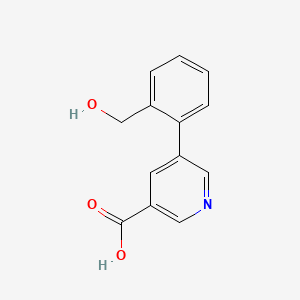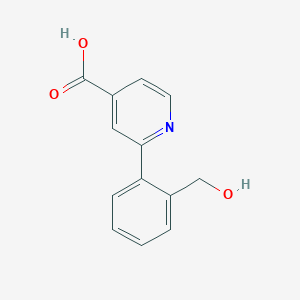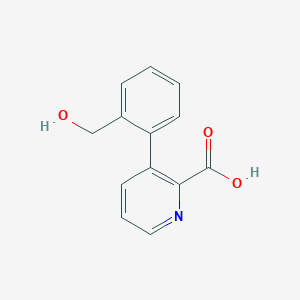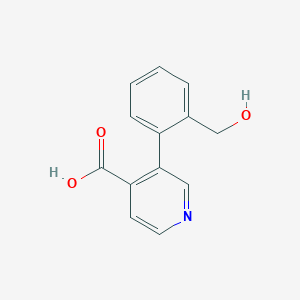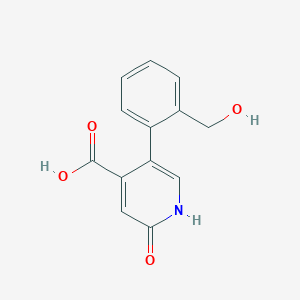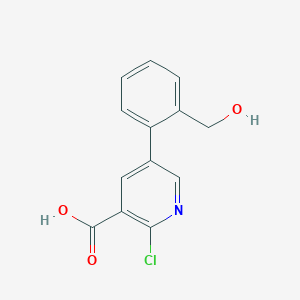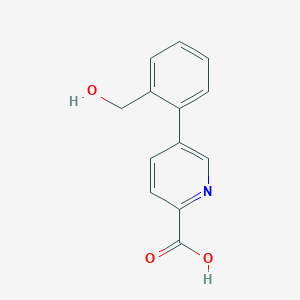
5-(2-Hydroxymethylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxymethylphenyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is known for its unique chemical structure, which includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-picoline with formaldehyde and subsequent oxidation. The reaction conditions often involve the use of catalysts such as vanadium-titanium oxide and temperatures ranging from 200°C to 300°C .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 2-picoline using heterogeneous catalysts. The process is optimized for high yield and selectivity, often employing vanadium-based catalysts due to their efficiency in promoting the desired oxidation reactions .
化学反应分析
Types of Reactions
5-(2-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of 5-(2-Formylphenyl)picolinic acid or 5-(2-Carboxyphenyl)picolinic acid.
Reduction: Formation of 5-(2-Hydroxyphenyl)picolinic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学研究应用
5-(2-Hydroxymethylphenyl)picolinic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 5-(2-Hydroxymethylphenyl)picolinic acid involves its interaction with metal ions and proteins:
Molecular Targets: Zinc finger proteins (ZFPs) are a primary target, where the compound binds to zinc ions, altering the structure and function of these proteins.
Pathways Involved: The compound disrupts viral replication and packaging by interfering with the function of ZFPs, making it a potential antiviral agent.
相似化合物的比较
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position.
Uniqueness
5-(2-Hydroxymethylphenyl)picolinic acid is unique due to the presence of the hydroxymethyl group attached to the phenyl ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its ability to form stable metal complexes and its biological activity .
属性
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-12(13(16)17)14-7-9/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKYMIULIPFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
